3-Bromobenzyl-(2,5-dimethylphenyl)ether
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Overview
Description
3-Bromobenzyl-(2,5-dimethylphenyl)ether: is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzyl group and an ether linkage connecting the benzyl group to a 2,5-dimethylphenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-Bromobenzyl-(2,5-dimethylphenyl)ether is through the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (3-bromobenzyl halide), organoboron compound (2,5-dimethylphenylboronic acid), palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl-(2,5-dimethylphenyl)ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl ethers with various functional groups.
Oxidation: Benzaldehyde derivatives or carboxylic acids.
Reduction: Cyclohexyl derivatives or partially hydrogenated aromatic compounds.
Scientific Research Applications
3-Bromobenzyl-(2,5-dimethylphenyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(2,5-dimethylphenyl)ether depends on the specific reaction or application. In cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by the palladium catalyst. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
3-Bromobenzyl-(2,5-dimethylphenyl)ether can be compared with other similar compounds such as:
- 3-Bromobenzyl-(4-methylphenyl)ether
- 3-Bromobenzyl-(3,5-dimethylphenyl)ether
- 3-Bromobenzyl-(2,4-dimethylphenyl)ether
These compounds share similar structural features but differ in the position and number of methyl groups on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]-1,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-6-7-12(2)15(8-11)17-10-13-4-3-5-14(16)9-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWSPRIIFFCQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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